molecular formula C13H13ClN4O3S B5880469 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-chloro-2-nitrobenzamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-chloro-2-nitrobenzamide

Cat. No.: B5880469
M. Wt: 340.79 g/mol
InChI Key: QVJJFNSCPQWWOQ-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-chloro-2-nitrobenzamide is a chemical compound offered for research and development purposes. This benzamide derivative features a 1,3,4-thiadiazole core, a heterocyclic scaffold recognized in medicinal chemistry for its diverse biological potential . Compounds within this structural class have been identified as potent and selective antagonists of the Zinc-Activated Channel (ZAC), functioning as negative allosteric modulators that target the transmembrane and/or intracellular domains of the receptor . This mechanism suggests its utility as a valuable pharmacological tool for probing the physiological functions of this currently underexplored member of the Cys-loop receptor superfamily . Researchers can leverage this compound for investigating ion channel function and modulation. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-chloro-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O3S/c1-13(2,3)11-16-17-12(22-11)15-10(19)8-5-4-7(14)6-9(8)18(20)21/h4-6H,1-3H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJJFNSCPQWWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-chloro-2-nitrobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-chloro-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Nucleophiles: Amines, thiols.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products

    Reduction: Formation of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-chloro-2-aminobenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

Chemistry

In chemistry, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-chloro-2-nitrobenzamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to inhibit the growth of certain bacteria and cancer cells makes it a promising candidate for drug development.

Agriculture

In agriculture, derivatives of this compound are investigated for their herbicidal and fungicidal properties. They can be used to protect crops from pests and diseases, thereby improving agricultural productivity.

Industry

In the industrial sector, this compound is explored for its potential use in materials science, particularly in the development of corrosion inhibitors and other protective coatings.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-chloro-2-nitrobenzamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death. In anticancer research, it may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole Ring

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
  • Molecular Weight : 278.29 g/mol
  • Key Features : Ethyl group at C5 of the thiadiazole ring; benzamide lacks the 4-chloro substituent.
  • The absence of the 4-chloro group may weaken hydrophobic interactions in biological systems .
N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
  • Key Features : Aromatic 4-methoxyphenyl substituent at C5; benzamide has a single nitro group.
  • Biological Activity : Demonstrated antifungal activity at 100 μg/mL, suggesting that electron-donating methoxy groups may modulate target binding .

Benzamide Modifications

5-Chloro-N-[4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
  • Core Structure : Thiazole (instead of thiadiazole) with a substituted phenyl group.
  • Key Features : 4-Methoxy-3-methylphenyl on thiazole; benzamide retains 5-chloro and 2-nitro groups.
  • The additional methyl group may enhance steric effects .
2-Chloro-4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide
  • Key Features : Dual nitro groups (benzamide and thiazole); molecular weight = 328.69 g/mol.
  • Impact : Increased electron deficiency due to nitro groups may reduce solubility but improve binding to electron-rich enzyme active sites .

Heterocyclic Core Variations

N-(5-((1H-1,2,4-Triazol-1-yl)methyl)-4-tert-butylthiazol-2-yl)-2-chlorobenzamide
  • Core Structure : Thiazole with tert-butyl and triazolylmethyl substituents.
  • Key Features : Triazole introduces hydrogen-bonding capability; benzamide has only a 2-chloro substituent.
  • Synthesis : Prepared via benzoyl chloride and amine coupling, similar to methods for the target compound .
N-(4-(3,4-Dichlorophenyl)thiazol-2-yl)-4-((5-methyl-3-nitro-1H-pyrazol-1-yl)methyl)benzamide
  • Key Features : Pyrazole-methyl group on benzamide; thiazole with dichlorophenyl.
  • Impact : The pyrazole moiety introduces additional hydrogen-bonding sites, which could enhance target specificity .

Comparative Data Table

Compound Name Core Structure Substituents (Thiadiazole) Benzamide Substituents Molecular Weight (g/mol) Notable Activity
N-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-4-chloro-2-nitrobenzamide 1,3,4-Thiadiazole C5: tert-butyl 4-Cl, 2-NO₂ 368.81 Anticancer (potential)
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide 1,3,4-Thiadiazole C5: ethyl 4-NO₂ 278.29 Not reported
N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide 1,3,4-Thiadiazole C5: 4-methoxyphenyl 4-NO₂ 340.33 Antifungal
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide Thiazole C4: 4-methoxy-3-methylphenyl 5-Cl, 2-NO₂ 373.81 Not reported
2-Chloro-4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide Thiazole C5: NO₂ 2-Cl, 4-NO₂ 328.69 Enzyme inhibition

Biological Activity

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-chloro-2-nitrobenzamide is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13H13ClN4O3S
  • Molecular Weight : 314.78 g/mol

This compound is a derivative of the 1,3,4-thiadiazole scaffold, which is known for its significant biological activities including antibacterial, antifungal, and anticancer properties.

Antimicrobial Activity

Research has shown that derivatives of 1,3,4-thiadiazole exhibit promising antimicrobial properties. For instance:

  • Antibacterial Activity : The compound demonstrates significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like ampicillin .
  • Antifungal Activity : The compound also shows activity against various fungal strains, with some derivatives exhibiting MIC values lower than established antifungal agents like itraconazole .

Antitumor Activity

Recent studies indicate that 1,3,4-thiadiazole derivatives possess antitumor properties. For example:

  • In vitro Studies : Compounds similar to this compound have shown broad-spectrum antitumor activity with GI50 values (concentration required to inhibit cell growth by 50%) in the micromolar range across various cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The thiadiazole moiety may inhibit specific enzymes crucial for microbial and cancer cell survival.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds induce oxidative stress in target cells, leading to apoptosis.
  • Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, disrupting their integrity.

Case Studies

Several studies have focused on the synthesis and biological evaluation of thiadiazole derivatives:

  • Study on Antimicrobial Properties : A series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their antimicrobial activities. The study highlighted that compounds with nitro and chloro substituents exhibited enhanced activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Evaluation : Another study investigated the anticancer potential of thiadiazole derivatives against various cancer cell lines. The results indicated that certain modifications on the thiadiazole ring led to improved cytotoxicity against specific cancer types .

Summary Table of Biological Activities

Biological ActivityTarget Organisms/CellsMIC Values (µg/mL)Reference
AntibacterialStaphylococcus aureus32.6
E. coli47.5
AntifungalCandida albicans40.0
AntitumorVarious cancer cell linesGI50 = 25.9

Q & A

Q. What are the standard synthetic routes for N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-chloro-2-nitrobenzamide?

  • Methodological Answer : The synthesis typically involves coupling a thiadiazole amine derivative with a benzoyl chloride precursor. For example, 5-amino-1,3,4-thiadiazole derivatives can react with substituted benzoyl chlorides (e.g., 4-chloro-2-nitrobenzoyl chloride) in the presence of a base like triethylamine or pyridine. Solvents such as dichloromethane or pyridine are used under reflux conditions (70–90°C) for 6–12 hours . Post-reaction, the product is precipitated by adjusting the pH to 8–9 with ammonia, followed by recrystallization from a DMSO/water mixture (2:1) to enhance purity .

Q. How is the compound characterized for purity and structural confirmation?

  • Methodological Answer : Characterization employs a combination of analytical techniques:
  • Nuclear Magnetic Resonance (NMR) : To confirm proton and carbon environments, particularly the tert-butyl group (δ ~1.3 ppm for 1^1H NMR) and nitro group (δ ~150 ppm for 13^13C NMR).
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm1^{-1} (amide C=O) and ~1520 cm1^{-1} (nitro group).
  • Mass Spectrometry (MS) : To verify molecular weight (e.g., [M+H]+^+ at m/z 384.8).
  • X-ray Crystallography : For precise structural elucidation, using programs like SHELXL .

Q. What preliminary biological activities are reported for this compound?

  • Methodological Answer : While direct data on this compound is limited, structurally similar thiadiazole derivatives exhibit:
  • Antimicrobial Activity : Inhibition of bacterial (e.g., S. aureus) and fungal (e.g., C. albicans) growth via disruption of cell wall synthesis .
  • Anticancer Potential : Pro-apoptotic effects in cancer cell lines (e.g., MCF-7) through inhibition of PFOR enzymes or kinase pathways .
    Initial screening should follow protocols like broth microdilution (for antimicrobial assays) or MTT-based cytotoxicity tests (for anticancer activity) .

Advanced Research Questions

Q. How can researchers design experiments to analyze structure-activity relationships (SAR) for this compound?

  • Methodological Answer : SAR studies should systematically modify functional groups:
  • Nitro Group Replacement : Substitute with electron-withdrawing (e.g., cyano) or donating (e.g., methoxy) groups to assess impact on bioactivity.
  • tert-Butyl Isosteres : Test bulkier (e.g., adamantyl) or smaller (e.g., methyl) substituents to evaluate steric effects.
    Biological assays (e.g., IC50_{50} determination) paired with computational docking (e.g., AutoDock Vina) can link structural changes to activity trends .

Q. What strategies optimize reaction yields and purity during synthesis?

  • Methodological Answer :
  • Solvent Optimization : Use polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilic substitution efficiency.
  • Coupling Agents : Employ EDC/HOBt for amide bond formation to reduce side reactions .
  • Inert Atmosphere : Conduct reactions under nitrogen to prevent oxidation of thiadiazole or nitro groups.
  • Purification : Combine column chromatography (silica gel, ethyl acetate/hexane) with recrystallization (ethanol/water) for >95% purity .

Q. How can data contradictions in biological assays be resolved?

  • Methodological Answer :
  • Reproducibility Checks : Repeat assays under standardized conditions (e.g., fixed cell passage numbers, consistent bacterial inoculum sizes).
  • Impurity Analysis : Use HPLC-MS to identify byproducts interfering with activity .
  • Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to validate assay sensitivity .

Q. What crystallographic methods determine the compound’s structure?

  • Methodological Answer :
  • Data Collection : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 100 K.
  • Refinement : Use SHELXL for structure solution, with hydrogen atoms placed geometrically and refined using a riding model.
  • Hydrogen Bonding Analysis : Identify stabilizing interactions (e.g., N–H⋯N dimers) using Mercury software .

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